Regiochemical Attachment Point: Piperidin-2-yl vs Piperidin-3-yl Connectivity in Isoxazole-Containing Orexin Receptor Antagonists
A survey of the exemplified compounds in the Merck orexin receptor antagonist patent US 2017/0327490 A1 reveals a strong structural preference for the piperidin-3-yl-isoxazole connectivity. The patent exemplifies over 100 compounds; none contain the piperidin-2-yl-isoxazole linkage present in the target compound. Instead, the patent consistently uses a piperidin-3-yl attachment to the isoxazole 3-position, with the isoxazole 5-position bearing a hydroxyalkyl or alkyl group [1]. The target compound, with its piperidin-2-yl attachment to the isoxazole 3-position and ethanol at the 5-position, represents a distinct regioisomeric series. This difference in connectivity changes the dihedral angle between the piperidine and isoxazole rings, directly affecting the relative orientation of the basic nitrogen and the hydroxyl oxygen, which are key pharmacophoric elements for orexin receptor antagonism.
| Evidence Dimension | Piperidine-to-isoxazole attachment point |
|---|---|
| Target Compound Data | Piperidin-2-yl attached to isoxazole 3-position; ethanol at isoxazole 5-position |
| Comparator Or Baseline | Merck patent (US 2017/0327490 A1) exemplifies exclusively piperidin-3-yl attachment to isoxazole 3-position [1] |
| Quantified Difference | >100 exemplified compounds in the comparator patent use piperidin-3-yl linkage; zero use piperidin-2-yl linkage |
| Conditions | Patent analysis of exemplified compounds in US 2017/0327490 A1 |
Why This Matters
For researchers targeting orexin receptors or synthesizing patent-defined chemical matter, the piperidin-2-yl regioisomer provides access to a distinct and complementary chemical space that is not represented in the dominant prior art patent family.
- [1] Merck Sharp & Dohme Corp. Piperidine Isoxazole and Isothiazole Orexin Receptor Antagonists. US Patent Application Publication No. US 2017/0327490 A1, 2017-11-16. View Source
